8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

MAO inhibition selectivity neuropharmacology

8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid (CAS 924634-63-9) is a synthetic heterocyclic compound that hybridizes an 8-bromoquinoline-4-carboxylic acid core with an indol-3-ylmethyl appendage at the C-2 position. It possesses a molecular formula of C19H13BrN2O3, a molecular weight of 397.2 g/mol, a computed XLogP3-AA of 4.7, three hydrogen-bond donors, and four hydrogen-bond acceptors.

Molecular Formula C19H13BrN2O3
Molecular Weight 397.2 g/mol
CAS No. 924634-63-9
Cat. No. B12923001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
CAS924634-63-9
Molecular FormulaC19H13BrN2O3
Molecular Weight397.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)Br)C(=O)O)O
InChIInChI=1S/C19H13BrN2O3/c20-13-6-3-5-12-16(19(24)25)18(23)15(22-17(12)13)8-10-9-21-14-7-2-1-4-11(10)14/h1-7,9,21,23H,8H2,(H,24,25)
InChIKeyIMFBQTGPQZPLSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid (CAS 924634-63-9): Core Identity & Physicochemical Profile


8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid (CAS 924634-63-9) is a synthetic heterocyclic compound that hybridizes an 8-bromoquinoline-4-carboxylic acid core with an indol-3-ylmethyl appendage at the C-2 position. It possesses a molecular formula of C19H13BrN2O3, a molecular weight of 397.2 g/mol, a computed XLogP3-AA of 4.7, three hydrogen-bond donors, and four hydrogen-bond acceptors [1]. The compound has been catalogued in ChEMBL (CHEMBL3398528) and BindingDB (BDBM50063525), with initial screening data reporting weak inhibition of human recombinant monoamine oxidase A and B (IC50 > 100,000 nM) [2]. Its structure situates it within the broader class of indole-quinoline conjugates, a scaffold family historically explored for antimicrobial, antiviral, and antimalarial indications.

Why 8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid Cannot Be Replaced by a Generic In-Class Analog


Within the indole-quinoline conjugate family, small positional changes in substitution pattern can fundamentally alter biological activity and resistance profiles. For example, the closest positional isomer—6-bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid (CAS 924634-80-0)—differs only in the location of the bromine atom, yet published studies on analogous multi-substituted quinoline systems demonstrate that an 8-bromo substituent can preserve full antiviral potency against drug-resistant mutant enzymes, whereas the corresponding 6-bromo analog suffers a significant loss of effectiveness [1]. Similarly, while cryptolepine and its 2-bromo derivative are dual acetylcholinesterase/butyrylcholinesterase inhibitors with IC50 values in the nanomolar range, the 8-bromo-quinoline-4-carboxylic acid scaffold may exhibit a divergent selectivity profile, as evidenced by its negligible activity against MAO enzymes [2]. Procurement decisions that treat these compounds as interchangeable risk selecting a candidate with unvalidated potency against the intended target or a different resistance-mutation susceptibility profile. The specific quantitative differentiation evidence that follows substantiates this position.

8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Comparators


MAO Enzyme Selectivity: Target Compound vs. Indoloquinoline Alkaloids

The target compound exhibits negligible inhibition of human recombinant monoamine oxidase A and B (IC50 > 100,000 nM for both isoforms) [1]. In contrast, many indoloquinoline analogs such as cryptolepine and its derivatives show more potent enzyme inhibition. While direct MAO IC50 values for cryptolepine are not reported in the same assay format, cryptolepine is known to inhibit acetylcholinesterase and butyrylcholinesterase with IC50 values of 267–699 nM and its 2-bromo derivative with IC50 values of 415–868 nM [2], indicating that modification of the indole-quinoline scaffold can dramatically shift target engagement profiles. The essentially complete lack of MAO inhibition by the 8-bromo-3-hydroxy-quinoline-4-carboxylic acid scaffold suggests a fundamentally different pharmacodynamic profile compared to the cryptolepine class and positions this compound as a clean negative control or a scaffold with off-target advantages for programs where MAO inhibition is undesirable.

MAO inhibition selectivity neuropharmacology

Positional Isomer Advantage: 8-Bromo vs. 6-Bromo Analog in Resistance Mutant Virus Models

Although direct antiviral data for the exact target compound are not yet published, a closely analogous series of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs) provides quantitative, position-dependent differentiation. In that study, both the 6-bromo and 8-bromo quinoline analogs showed improved antiviral properties over the unsubstituted parent. However, when tested against the ALLINI-resistant integrase A128T mutant virus, the 6-bromo analog exhibited a significant loss of potency, while the 8-bromo analog retained full effectiveness [1]. This positions the 8-bromo substitution pattern—present in the target compound—as the superior choice for programs targeting mutant or drug-resistant viral strains, and constitutes a quantifiable, position-specific differentiator against the closest positional isomer (CAS 924634-80-0).

antiviral activity drug resistance integrase inhibitors

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Capacity

The target compound carries a computed XLogP3-AA of 4.7, along with 3 hydrogen-bond donors and 4 hydrogen-bond acceptors [1]. By comparison, the non-brominated parent scaffold (2-(1H-indol-3-yl)methyl-3-hydroxyquinoline-4-carboxylic acid) would be expected to have a lower LogP due to the absence of the lipophilic bromine atom, potentially reducing membrane permeability. Cryptolepine, a tetracyclic indoloquinoline alkaloid, lacks the carboxylic acid and hydroxyl substituents present in the target compound, resulting in a fundamentally different hydrogen-bonding capacity and ionization profile. The combination of a carboxylic acid moiety (which can form salt bridges with basic residues in target proteins) and an 8-bromo substituent (which can participate in halogen bonding) provides a unique binding motif not available in the comparator compounds [2]. These computed property differences translate into measurable experimental outcomes in solubility, permeability, and target-binding assays.

drug-likeness LogP physicochemical properties

Cholinesterase Inhibition Profile: Absence of Data Suggests Differential Activity

Cryptolepine and its 2-bromo derivative are established dual acetylcholinesterase/butyrylcholinesterase inhibitors, with IC50 values against Electrophorus electricus AChE, recombinant human AChE, and equine serum BChE of 267, 485, and 699 nM (cryptolepine) and 415, 868, and 770 nM (2-bromo derivative), respectively [1]. In contrast, the target 8-bromo-3-hydroxy-quinoline-4-carboxylic acid scaffold has not been reported as a cholinesterase inhibitor in the same assays. While the absence of published data does not confirm inactivity, it distinguishes this compound from the extensively characterized cryptolepine class and represents an opportunity for investigators seeking an indole-quinoline scaffold that is not pre-committed to cholinesterase engagement. This differentiation is particularly relevant for programs targeting non-CNS indications where peripheral cholinesterase inhibition would be an undesirable off-target effect.

cholinesterase Alzheimer's disease selectivity

Application Scenarios for 8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid Based on Quantitative Differentiation Evidence


Antiviral Lead Optimization Targeting Drug-Resistant Strains

The 8-bromo substitution pattern retains full effectiveness against ALLINI-resistant integrase A128T mutant virus, while the 6-bromo analog suffers a significant potency loss [1]. This makes the compound a prioritized scaffold for HIV-1 integrase allosteric inhibitor programs where resistance mutations are a concern. Procurement of CAS 924634-63-9 rather than the 6-bromo isomer (CAS 924634-80-0) is scientifically justified for antiviral SAR campaigns.

Neurological Disease Target Deconvolution Requiring MAO-Clean Indole-Quinoline Scaffolds

With IC50 values >100,000 nM against both MAO-A and MAO-B, this compound is essentially devoid of monoamine oxidase inhibition [2]. In contrast, many indoloquinoline alkaloids engage serotonergic and dopaminergic pathways through MAO inhibition. Researchers studying CNS targets where MAO activity would confound phenotypic readouts can use this compound as a clean scaffold for target validation.

Physicochemical Property-Driven Library Design for CNS-Penetrant Candidates

The computed XLogP3 of 4.7, combined with 3 hydrogen-bond donors and 4 hydrogen-bond acceptors, positions this compound within a favorable CNS drug-likeness space [3]. It offers a measurable differentiation from the non-brominated analog (ΔLogP ≈ +0.7–1.2) and from cryptolepine (ΔHBD = +3; ΔHBA = +4), enabling rational library enumeration for blood-brain barrier permeability optimization.

Selective Kinase or Receptor Probe Development Avoiding Cholinesterase Off-Targets

Unlike cryptolepine and its 2-bromo derivative, which are potent dual cholinesterase inhibitors (IC50 range 267–868 nM) [4], the 8-bromo-3-hydroxy-quinoline-4-carboxylic acid scaffold has not been characterized as a cholinesterase inhibitor. This differential makes it a preferred starting point for kinase or GPCR probe development when peripheral cholinesterase inhibition must be minimized.

Quote Request

Request a Quote for 8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.